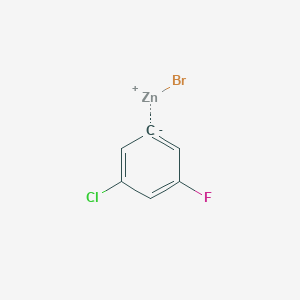
3-Chloro-5-fluorophenylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-fluorophenylzinc bromide is an organozinc compound widely used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility, making it a valuable reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-5-fluorophenylzinc bromide can be synthesized through the reaction of 3-chloro-5-fluorobromobenzene with zinc in the presence of a suitable catalyst. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high efficiency and yield. These methods utilize advanced reactors that allow precise control over reaction parameters, leading to consistent product quality .
化学反应分析
Types of Reactions
3-Chloro-5-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
3-Chloro-5-fluorophenylzinc bromide is extensively used in scientific research due to its ability to form carbon-carbon bonds efficiently. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and natural products.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials and polymers
作用机制
The mechanism of action of 3-chloro-5-fluorophenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product. The molecular targets are typically the palladium catalyst and the aryl or vinyl halide substrate .
相似化合物的比较
Similar Compounds
- 3-Chlorophenylzinc bromide
- 5-Fluorophenylzinc bromide
- 3-Bromo-5-fluorophenylzinc bromide
Uniqueness
3-Chloro-5-fluorophenylzinc bromide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination enhances its reactivity and selectivity in cross-coupling reactions compared to similar compounds with only one halogen substituent .
生物活性
3-Chloro-5-fluorophenylzinc bromide is an organozinc compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various applications in biological systems.
Antiviral Properties
Research indicates that derivatives of phenylzinc compounds, including this compound, exhibit significant antiviral activity. Specifically, studies have shown that similar compounds act as inhibitors of the influenza A virus (IAV) endonuclease. The structure-activity relationship studies reveal that substituents at the para position of phenyl rings can greatly influence the inhibitory potency against IAV endonuclease .
Table 1: Inhibitory Potency of Related Compounds
| Compound Name | IC50 (nM) | Ligand Efficiency (kcal/(mol·NHA)) |
|---|---|---|
| L-742,001 | 7 | 0.361 |
| Epigallocatechin gallate | 1000 | 0.249 |
| This compound | TBD | TBD |
The data suggest that the presence of electron-withdrawing groups enhances the activity of these compounds as endonuclease inhibitors .
The mechanism by which this compound exerts its antiviral effects involves binding to the active site of the IAV endonuclease enzyme. The binding interactions are influenced by both steric and electronic factors associated with the substituents on the phenyl ring .
Case Studies and Research Findings
Several studies have explored the biological implications of arylzinc compounds:
- Endonuclease Inhibition : A study demonstrated that various para-substituted derivatives of 3-hydroxypyridin-2(1H)-ones showed varying degrees of inhibition against IAV endonuclease, with some derivatives exhibiting enhanced potency due to specific substitutions at the para position .
- Cross-Coupling Reactions : The ability of arylzinc compounds to participate in Negishi-type cross-coupling reactions has been documented, leading to the synthesis of biologically relevant molecules with potential therapeutic applications .
属性
分子式 |
C6H3BrClFZn |
|---|---|
分子量 |
274.8 g/mol |
IUPAC 名称 |
bromozinc(1+);1-chloro-3-fluorobenzene-5-ide |
InChI |
InChI=1S/C6H3ClF.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI 键 |
WGFQSICUENIYPW-UHFFFAOYSA-M |
规范 SMILES |
C1=[C-]C=C(C=C1F)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















